molecular formula C16H11N3O3S2 B15097838 2-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

2-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B15097838
M. Wt: 357.4 g/mol
InChI Key: GLWZDLVESBQTSJ-LCYFTJDESA-N
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Description

2-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C16H11N3O3S2 . This compound features a benzamide core linked to a thiazolidinone ring, which is further connected to a pyridine ring. The presence of multiple functional groups, including hydroxyl, thioxo, and oxo groups, makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-hydroxybenzamide with a thiazolidinone derivative in the presence of a base, such as sodium ethoxide or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyridine ring can engage in π-π stacking interactions with aromatic residues, enhancing binding affinity .

Comparison with Similar Compounds

Similar compounds include:

  • 2-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • 3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • 2-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide . These compounds share a similar core structure but differ in the substituents attached to the thiazolidinone ring, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C16H11N3O3S2

Molecular Weight

357.4 g/mol

IUPAC Name

2-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C16H11N3O3S2/c20-12-4-2-1-3-11(12)14(21)18-19-15(22)13(24-16(19)23)9-10-5-7-17-8-6-10/h1-9,20H,(H,18,21)/b13-9-

InChI Key

GLWZDLVESBQTSJ-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S)O

Origin of Product

United States

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